2-(6-クロロ-3-ピリジニル)-1,3-ベンゾオキサゾール

説明

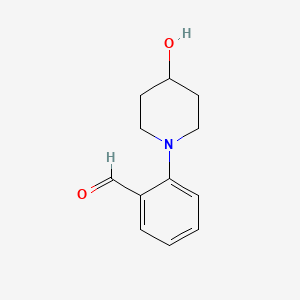

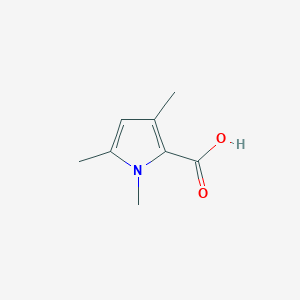

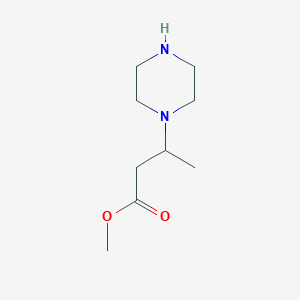

2-(6-Chloropyridin-3-yl)-1,3-benzoxazole, also known as CPB, is a heterocyclic compound that has been gaining interest among chemists and scientists due to its unique properties, and its potential applications in various fields. CPB is a versatile compound that can be used as a building block for further synthesis and for the development of various pharmaceuticals, cosmetics, and materials.

科学的研究の応用

その他の化合物の合成

この化合物は、他の複雑な化合物の合成における出発物質または中間体として使用できます。 例えば、[3-[(6-クロロ-3-ピリジニル)メチル]-2-チアゾリジニリデン]シアナミドの調製プロセスで使用されます .

農薬研究

類似の構造を持つ化合物は、農薬の開発に使用されてきました。 例えば、広く使用されている殺虫剤であるイミダクロプリドは、類似の構造を持っています .

環境モニタリング

果物、野菜、水などの環境サンプルで、類似の化合物の残留物が監視されています . これは、環境モニタリングと分析における潜在的な用途を示唆しています。

作用機序

Target of Action

The primary target of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .

Mode of Action

Imidacloprid acts on the central nervous system of insects by interfering with the transmission of stimuli . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, Imidacloprid prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The biochemical pathways affected by Imidacloprid involve the disruption of the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway leads to an accumulation of acetylcholine, an important neurotransmitter, resulting in constant nerve stimulation and eventual failure of the insect’s nervous system .

Pharmacokinetics

It is known that imidacloprid is a systemic insecticide, meaning it can be absorbed and distributed throughout a plant to protect it from pests .

Result of Action

The result of Imidacloprid’s action is the paralysis and eventual death of the insect . This is due to the overstimulation of the insect’s nervous system caused by the blockage of the nicotinergic neuronal pathway .

Action Environment

The action of Imidacloprid can be influenced by various environmental factors. For instance, its degradation is faster under direct sunlight and at higher soil moisture . Moreover, the formation of humic acid-Imidacloprid complexes can decrease the concentration of Imidacloprid in the water phase, further decreasing its adsorption on microplastics .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole can vary with different dosages in animal models. Studies have reported threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole within cells and tissues are complex processes that may involve various transporters or binding proteins. This compound may also influence its own localization or accumulation within cells .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

特性

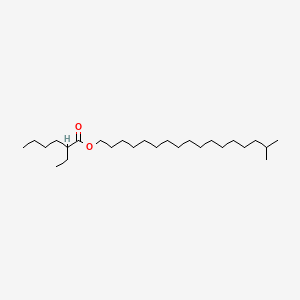

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWQTNSNYCTDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594743 | |

| Record name | 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54628-03-4 | |

| Record name | 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Oxan-2-yl)oxy]azetidine](/img/structure/B1628641.png)